Thiourea-Conjugate Carbonic Anhydrase II Inhibition
When incorporated as the 2-chloro-4-sulfamoylphenyl moiety in a thiourea-conjugated carbohydrate derivative (CHEMBL232816), the compound confers potent inhibition of human recombinant carbonic anhydrase II (CA2) with a Ki value of 11 nM [1]. This contrasts with the parent 4-amino-3-chlorobenzenesulfonamide scaffold without the thiourea extension, which exhibits substantially weaker inhibition across multiple CA isoforms (Ki values typically >40 nM) [2]. The differential is attributable to the enhanced hydrophobic contacts enabled by the thiourea linker while preserving the intact primary sulfonamide zinc-binding group.
| Evidence Dimension | Carbonic anhydrase II (CA2) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM (as CHEMBL232816 thiourea conjugate) |
| Comparator Or Baseline | 4-Amino-3-chlorobenzenesulfonamide parent: Ki = 41 nM (against S. sp. YO3AOP1 CA) |
| Quantified Difference | ~3.7-fold improved potency (11 nM vs. 41 nM) |
| Conditions | Human recombinant CA2; CO₂ hydration stopped-flow assay; 15 min incubation |
Why This Matters
This sub-100 nM Ki demonstrates the compound's capacity as a viable zinc-binding warhead for developing isoform-selective CA inhibitors, a critical parameter for prioritizing this building block in lead optimization programs targeting CA2-associated pathologies.
- [1] BindingDB. BDBM50208755: 1-(2-chloro-4-sulfamoylphenyl)-3-{[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-6-yl]methyl}thiourea. Ki = 11 nM for CA2. View Source
- [2] BindingDB. BDBM10863: 4-Amino-3-chlorobenzenesulfonamide. Ki = 41 nM against Sulfurihydrogenibium sp. YO3AOP1 carbonic anhydrase. View Source
